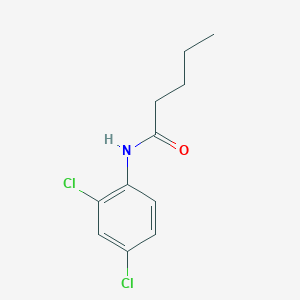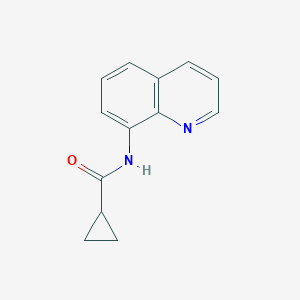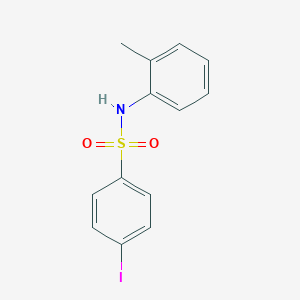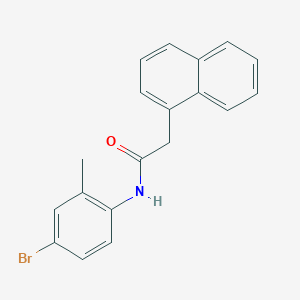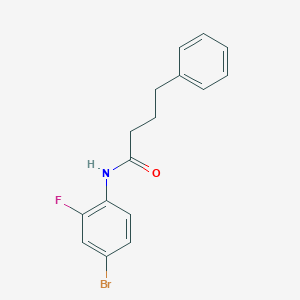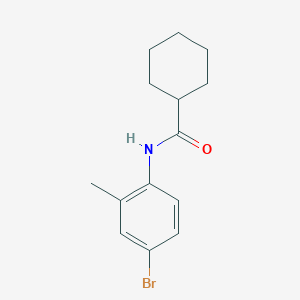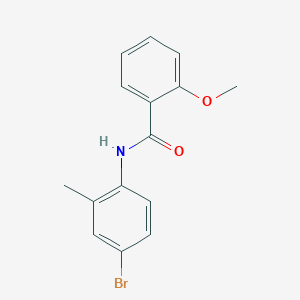
N-(3-Fluorophenyl)-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Fluorophenyl)-3,3-diphenylpropanamide, also known as FDP, is a synthetic compound used in scientific research. It belongs to the class of compounds called amides and has been found to have potential applications in various fields of research.
Mécanisme D'action
The exact mechanism of action of N-(3-Fluorophenyl)-3,3-diphenylpropanamide is not fully understood, but it is thought to act as a modulator of the immune system. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. N-(3-Fluorophenyl)-3,3-diphenylpropanamide has also been found to modulate the activity of certain enzymes involved in the metabolism of neurotransmitters in the brain.
Biochemical and Physiological Effects
N-(3-Fluorophenyl)-3,3-diphenylpropanamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. N-(3-Fluorophenyl)-3,3-diphenylpropanamide has also been found to inhibit the activity of certain enzymes involved in the metabolism of neurotransmitters in the brain, which may contribute to its effects on the central nervous system. N-(3-Fluorophenyl)-3,3-diphenylpropanamide has been found to have a low toxicity profile, which makes it a potentially useful compound for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-Fluorophenyl)-3,3-diphenylpropanamide in lab experiments is its low toxicity profile. This makes it a potentially useful compound for further study. However, one of the limitations of using N-(3-Fluorophenyl)-3,3-diphenylpropanamide in lab experiments is the lack of information on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dose and administration route for N-(3-Fluorophenyl)-3,3-diphenylpropanamide.
Orientations Futures
There are a number of future directions for research on N-(3-Fluorophenyl)-3,3-diphenylpropanamide. One area of research could be the development of N-(3-Fluorophenyl)-3,3-diphenylpropanamide derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of research could be the investigation of the potential use of N-(3-Fluorophenyl)-3,3-diphenylpropanamide in the treatment of cancer. Further studies are also needed to determine the optimal dose and administration route for N-(3-Fluorophenyl)-3,3-diphenylpropanamide in various applications.
Conclusion
In conclusion, N-(3-Fluorophenyl)-3,3-diphenylpropanamide is a synthetic compound with potential applications in various fields of scientific research. It has been found to have anti-inflammatory and central nervous system effects, as well as potential applications in the treatment of cancer. While there are limitations to using N-(3-Fluorophenyl)-3,3-diphenylpropanamide in lab experiments, its low toxicity profile makes it a potentially useful compound for further study. Further research is needed to determine the optimal dose and administration route for N-(3-Fluorophenyl)-3,3-diphenylpropanamide, as well as to investigate its potential use in various applications.
Méthodes De Synthèse
The synthesis of N-(3-Fluorophenyl)-3,3-diphenylpropanamide involves the reaction of 3-fluorophenylacetic acid with benzylmagnesium chloride to form 3-fluorophenylpropan-1-ol. This is then reacted with benzophenone in the presence of a Lewis acid catalyst to form N-(3-Fluorophenyl)-3,3-diphenylpropanamide.
Applications De Recherche Scientifique
N-(3-Fluorophenyl)-3,3-diphenylpropanamide has been found to have potential applications in various fields of scientific research. It has been studied for its potential use as an anti-inflammatory agent, as well as for its effects on the central nervous system. N-(3-Fluorophenyl)-3,3-diphenylpropanamide has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
Formule moléculaire |
C21H18FNO |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-(3-fluorophenyl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C21H18FNO/c22-18-12-7-13-19(14-18)23-21(24)15-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,20H,15H2,(H,23,24) |
Clé InChI |
JWDCCKHRKRXACD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC(=CC=C2)F)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)NC2=CC(=CC=C2)F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




